Bis(tBuSATE)ddAMP
Description
Bis(tBuSATE)ddAMP is a prodrug of 2',3'-dideoxyadenosine-5'-monophosphate (ddAMP), a critical intermediate in the activation pathway of the antiretroviral drug 2',3'-dideoxyinosine (ddI) . The prodrug features two S-pivaloyl-2-thioethyl (tBuSATE) groups attached to the phosphate moiety of ddAMP. These groups enhance lipophilicity, enabling passive cellular uptake and bypassing enzymatic activation steps (e.g., adenosine deaminase or kinases) that limit the efficacy of parent nucleosides .
Structurally, the tBuSATE groups protect ddAMP from acid-catalyzed depurination and premature enzymatic degradation, ensuring targeted intracellular delivery of the monophosphate . Once inside cells, esterases cleave the tBuSATE groups, releasing ddAMP, which is subsequently phosphorylated to the active triphosphate form, ddATP, to inhibit HIV reverse transcriptase .
Properties
CAS No. |
165458-71-9 |
|---|---|
Molecular Formula |
C24H38N5O7PS2 |
Molecular Weight |
603.7 g/mol |
IUPAC Name |
S-[2-[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[2-(2,2-dimethylpropanoylsulfanyl)ethoxy]phosphoryl]oxyethyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C24H38N5O7PS2/c1-23(2,3)21(30)38-11-9-33-37(32,34-10-12-39-22(31)24(4,5)6)35-13-16-7-8-17(36-16)29-15-28-18-19(25)26-14-27-20(18)29/h14-17H,7-13H2,1-6H3,(H2,25,26,27)/t16-,17+/m0/s1 |
InChI Key |
LXYNKMTUKHOPPK-DLBZAZTESA-N |
Isomeric SMILES |
CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tButylSATE)ddAMP involves the incorporation of S-pivaloyl-2-thioethyl (tButylSATE) groups into β-L-2′,3′-dideoxyadenosine-5′-monophosphate (β-L-ddAMP). The reaction typically requires the use of organic solvents and protective groups to ensure the stability and selectivity of the desired product .
Industrial Production Methods
While specific industrial production methods for Bis(tButylSATE)ddAMP are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(tButylSATE)ddAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Bis(tButylSATE)ddAMP into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphotriester derivatives, while reduction can produce reduced analogues of the compound .
Scientific Research Applications
Bis(tButylSATE)ddAMP has been extensively studied for its antiviral properties, particularly against HIV and hepatitis B virus (HBV). It acts as a potent inhibitor of viral replication by targeting viral enzymes and interfering with their activity . Additionally, the compound has shown potential in other areas of research, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored as a potential therapeutic agent for viral infections and other diseases.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products
Mechanism of Action
The mechanism of action of Bis(tButylSATE)ddAMP involves its conversion to β-L-2′,3′-dideoxyadenosine-5′-triphosphate (β-L-ddATP) within cells. This active metabolite inhibits viral reverse transcriptase and DNA polymerase, thereby blocking viral replication. The compound’s molecular targets include viral enzymes and cellular pathways involved in nucleotide metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts Bis(tBuSATE)ddAMP with other nucleotide prodrugs:
Key Advantages Over Analogues
Enhanced Lipophilicity and Uptake : this compound exhibits superior membrane permeability compared to ddA and unmodified ddAMP, similar to cycloSal-ddAMP. However, its log P is tailored to balance cellular uptake and solubility .
Enzymatic Resistance : Unlike ddAMP, which is rapidly deaminated by AMP deaminase (99% conversion to inactive metabolites in T-cells ), the tBuSATE groups shield the nucleotide until intracellular cleavage, minimizing extracellular degradation .
Targeted Activation: this compound bypasses adenosine deaminase (ADA), a common limitation for ddA-based therapies, whereas cycloSal-ddAMP primarily addresses kinase limitations .
Limitations and Trade-offs
- Hydrolysis Kinetics: While tBuSATE prodrugs have longer half-lives than cycloSal derivatives (~25 hours vs.
- Cytotoxicity : Some SATE prodrugs (e.g., tBuSATE-4sU) show toxicity due to reactive metabolites, but this compound is optimized for minimal off-target effects .
Substrate Specificity in Enzymatic Pathways
This compound-derived ddAMP is a substrate for adenylate kinases and PRPP synthetase, albeit with lower efficiency than natural nucleotides (e.g., ddATP synthesis efficiency: 8.8% of AMP via adenylate kinase ). In contrast, cycloSal-ddAMP releases ddAMP more rapidly, which may improve phosphorylation rates in cells with low kinase activity . Notably, AdeV halogenase poorly processes ddAMP compared to dAMP (10–20-fold lower conversion), suggesting prodrug design must account for downstream enzymatic bottlenecks .
Research Findings and Clinical Relevance
- Antiviral Efficacy : this compound derivatives show 10-fold higher activity in TK-deficient cells than parent nucleosides, demonstrating effective bypass of kinase-dependent activation .
- Resistance Profile : Unlike AZT, which loses efficacy in TK-deficient mutants, Bis(SATE)-AZTMP retains activity in resistant cells, a trait shared by this compound in ADA-deficient environments .
- Stability in Biological Fluids : The tBuSATE groups confer stability in serum (t₁/₂ = 3.9–25 hours), outperforming cycloSal-ddAMP in acidic conditions (e.g., lysosomal compartments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
